1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride
Description
1-(9H-Fluoren-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a fluorenyl aromatic system. The fluorenyl group confers rigidity and hydrophobicity, while the sulfonyl chloride moiety enables reactivity in nucleophilic substitution reactions, making it valuable in organic synthesis (e.g., as a sulfonating agent or intermediate in pharmaceuticals) .
Properties
Molecular Formula |
C15H13ClO2S |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C15H13ClO2S/c1-10(19(16,17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3 |
InChI Key |
JADHDSQKMMJRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene with ethanesulfonyl chloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and may require the use of a base such as pyridine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The fluorene moiety can undergo oxidation to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Fluorenone Derivatives: Formed through oxidation of the fluorene moiety.
Scientific Research Applications
1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential as a reagent in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(9h-Fluoren-2-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 1-(9H-Fluoren-2-yl)ethane-1-sulfonyl chloride with similar sulfonyl chlorides:
*Assumed molecular formula based on fluorene (C₁₃H₁₀) + ethane-sulfonyl chloride (C₂H₄ClO₂S). †Calculated molecular weight.
Key Observations:
- Fluorenyl vs. Aromatic Substituents : The fluorenyl group in the target compound enhances hydrophobicity and steric bulk compared to simpler aryl groups (e.g., 3-nitrophenyl in CAS 1253739-20-6). This may reduce solubility in polar solvents but improve binding to hydrophobic targets .
- Fluorination Effects : 3,3-Difluorocyclopentane-1-sulfonyl chloride’s fluorinated aliphatic chain likely enhances stability against oxidation and enzymatic degradation compared to aromatic sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
